2-Chloro-4-(4-methylphenyl)benzoic acid

説明

Systematic Nomenclature and Molecular Formula Analysis

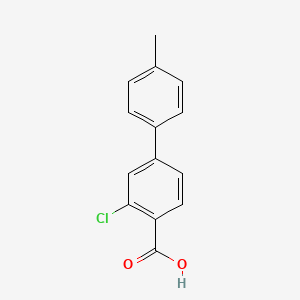

The systematic nomenclature of this compound reveals important structural information through its official International Union of Pure and Applied Chemistry name: 3-chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid. This systematic name precisely describes the substitution pattern on the biphenyl framework, indicating the presence of a chlorine atom at the 3-position and a methyl group at the 4'-position relative to the carboxylic acid functionality. The compound is also commonly referred to by its alternative name, 2-Chloro-4-(4-methylphenyl)benzoic acid, which provides a more intuitive description of the substituent arrangement.

The molecular formula C₁₄H₁₁ClO₂ accurately represents the atomic composition of this compound, encompassing fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms. This formula corresponds to a molecular weight of 246.69 grams per mole, which has been consistently reported across multiple chemical databases and supplier specifications. The Chemical Abstracts Service registry number 334018-57-4 provides a unique identifier for this compound in chemical literature and databases.

The structural formula demonstrates the biphenyl nature of the molecule, where two benzene rings are directly connected through a carbon-carbon bond. The carboxylic acid group (-COOH) is attached to one benzene ring at the para position relative to the biphenyl linkage, while the chlorine substituent occupies the ortho position to the carboxylic acid. The second benzene ring carries a methyl group at the para position relative to the biphenyl connection. This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties that influence its chemical behavior and physical characteristics.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound reveals important insights into its solid-state structure and molecular conformation. While specific crystallographic data for this exact compound is limited in the available literature, the structural characteristics can be understood through comparison with related biphenyl carboxylic acid derivatives. The biphenyl framework in such compounds typically exhibits a non-planar conformation due to steric interactions between the aromatic rings, which influences both the crystal packing and molecular properties.

Related biphenyl carboxylic acid structures demonstrate significant conformational flexibility, with twist angles between the two benzene rings varying depending on the substitution pattern and crystal packing forces. The presence of the chlorine atom and methyl group in this compound likely influences the preferred conformation by introducing additional steric constraints and electronic effects. The carboxylic acid functionality provides opportunities for hydrogen bonding interactions in the solid state, which can significantly impact crystal structure and stability.

The molecular geometry is further characterized by the specific bond lengths and angles within the biphenyl framework. The carbon-carbon bond connecting the two aromatic rings typically exhibits single bond character with a length of approximately 1.49 Angstroms, while the aromatic carbon-carbon bonds within each ring maintain their characteristic lengths of around 1.39 Angstroms. The chlorine substituent introduces additional electronic effects through its electronegativity and size, potentially influencing the electron density distribution throughout the aromatic system.

Conformational studies of related compounds suggest that the rotation around the biphenyl bond is relatively unrestricted in solution, allowing for multiple conformational states. However, in the solid state, crystal packing forces and intermolecular interactions typically stabilize specific conformations. The carboxylic acid group can participate in hydrogen bonding networks, either through dimeric associations or extended chain structures, which further constrains the molecular conformation in crystalline materials.

Spectroscopic Characterization

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation and analysis of the compound's solution-state behavior. The aromatic proton region typically displays characteristic patterns corresponding to the substituted benzene rings, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating properties of the methyl group.

The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the aromatic protons on both benzene rings, with coupling patterns that reflect the substitution arrangement. The methyl group protons would appear as a singlet in the aliphatic region, while the carboxylic acid proton would be observed as a broad signal at low field due to rapid exchange with solvent molecules. The integration ratios would correspond to the expected number of protons for each distinct environment within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbon atoms would display characteristic chemical shifts in the 120-140 parts per million range, while the carbonyl carbon of the carboxylic acid group would appear at approximately 170 parts per million. The presence of the chlorine substituent would cause distinctive shifts for nearby carbon atoms due to its electronegativity and inductive effects.

Infrared spectroscopy offers valuable information about the functional groups present in the molecule, particularly the carboxylic acid functionality and the aromatic system. The characteristic carbonyl stretch of the carboxylic acid group would appear around 1680-1700 wavenumbers, while the broad hydroxyl stretch would be observed in the 2500-3300 wavenumber region. The aromatic carbon-carbon stretching vibrations would be evident in the 1500-1600 wavenumber range, and the carbon-hydrogen stretching modes would appear around 3000-3100 wavenumbers for aromatic protons and 2800-3000 wavenumbers for the methyl group.

特性

IUPAC Name |

2-chloro-4-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBKGMMCKVKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626172 | |

| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-57-4 | |

| Record name | 3-Chloro-4′-methyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334018-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination and Oxidation Route from 4-Methylsulfonyltoluene

One robust method utilizes 4-methylsulfonyltoluene as the starting material, which undergoes chlorination followed by oxidation to yield 2-chloro-4-(4-methylphenyl)benzoic acid. The process is detailed in Chinese patent CN102627591B and CN105017101A and involves the following steps:

| Step | Reaction Type | Conditions | Key Reagents | Outcome/Yield |

|---|---|---|---|---|

| 1 | Chlorination | 85–95 °C, presence of iron catalyst, low-polarity solvent (CCl4, CH2Cl2, or mixture), chlorine gas feed | 4-methylsulfonyltoluene, Cl2, Fe catalyst | Formation of 2-chloro-4-methylsulfonyltoluene (crude) |

| 2 | Oxidation | 175–195 °C, slow addition of ~63 wt% nitric acid over ~4 hours | 2-chloro-4-methylsulfonyltoluene, HNO3 | Conversion to this compound, ~85% molar yield |

Purification: The crude acid is isolated by adjusting pH with NaOH to basic conditions, filtering solids, then acidifying filtrate to precipitate the product, followed by recrystallization from anhydrous methanol to obtain high purity crystals.

- Chlorination is monitored by gas chromatography to control impurity levels.

- The molar ratio of chlorine to starting material is optimized between 1.2 to 2.0 for effective chlorination.

- The nitric acid concentration is critical, with 63 wt% providing optimal oxidation.

Cross-Coupling Reactions for the Aryl Substituted Benzoic Acid

Another synthetic route involves palladium- or nickel-catalyzed cross-coupling between aryl sulfonate esters and arylzinc reagents to construct the biphenyl structure of this compound derivatives. This method is described in European patent EP1044956A1 and US patent US6433214B1.

| Step | Reaction Type | Conditions | Key Reagents | Outcome/Yield |

|---|---|---|---|---|

| 1 | Preparation of sulfonate ester | Starting from methyl salicylate, conversion to methyl 2-methanesulfonyloxybenzoate | Methyl salicylate, methanesulfonyl chloride | Sulfonate ester intermediate |

| 2 | Cross-coupling | Room temperature, 12 hours, organic solvent (e.g., toluene), Pd(0) or Ni(0) catalyst with phosphine ligands | Arylzinc reagent (e.g., p-tolylzinc bromide), Pd or Ni catalyst | Methyl 2-(4-methylphenyl)benzoate, 82–91% yield |

| 3 | Hydrolysis | Acidic workup to convert ester to acid | Hydrochloric acid, water | This compound |

- Palladium or nickel metal or complexes (e.g., Pd(0), Ni(0))

- Ligands such as triphenylphosphine, bis-diphenylphosphinoethane, or bis-diphenylphosphino-ferrocene

- Reduction of Pd(II) or Ni(II) salts to active catalysts in situ using magnesium, zinc, or organolithium reagents

- Good yields (up to 91%) of ester intermediates

- Use of inexpensive starting materials like methyl salicylate

- Mild reaction conditions at or near room temperature

Comparative Analysis of Preparation Methods

| Aspect | Chlorination/Oxidation Route | Cross-Coupling Route |

|---|---|---|

| Starting Materials | 4-methylsulfonyltoluene | Methyl salicylate and arylzinc reagents |

| Reaction Conditions | Elevated temperatures (85–195 °C), strong oxidants | Mild temperatures (~25 °C), inert atmosphere |

| Catalysts | Iron catalyst for chlorination | Pd(0) or Ni(0) complexes with phosphine ligands |

| Yield | Approx. 85% molar yield | Ester yields 82–91%, overall acid yield varies |

| Purification | Recrystallization from methanol | Acid hydrolysis followed by extraction |

| Scalability | Suitable for industrial scale due to simple steps | Requires careful catalyst handling, more complex |

| Cost | Low-cost raw materials, simple reagents | Catalyst cost and ligand availability impact cost |

Research Findings and Optimization Notes

- Chlorination step : Controlled chlorine feed and iron catalysis in low polarity solvents enhance regioselectivity for the 2-position chlorination on the methylsulfonyltoluene ring.

- Oxidation step : Slow addition of nitric acid at high temperature ensures complete oxidation of methyl groups to carboxylic acid without over-oxidation or degradation.

- Cross-coupling : The choice of catalyst and ligand system is critical to overcome low selectivity issues common in nickel-catalyzed reactions with aryl sulfonates; palladium catalysts often provide better yields and selectivity.

- Purification : Recrystallization from anhydrous methanol is effective in removing impurities and obtaining high-purity this compound crystals.

Summary Table of Key Preparation Parameters

| Parameter | Chlorination/Oxidation Method | Cross-Coupling Method |

|---|---|---|

| Temperature Range | 85–95 °C (chlorination), 175–195 °C (oxidation) | ~25 °C (cross-coupling) |

| Solvents | Carbon tetrachloride, dichloromethane | Toluene, dichloromethane |

| Catalyst | Iron (chlorination), none (oxidation) | Pd(0) or Ni(0) complexes with phosphine ligands |

| Reaction Time | Chlorination: ~1 hour; Oxidation: ~4 hours | Cross-coupling: ~12 hours |

| Yield | ~85% molar yield | 82–91% (ester intermediate) |

| Purification | pH adjustment, filtration, recrystallization | Acid hydrolysis, extraction, drying |

化学反応の分析

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes substitution with nucleophiles under specific conditions.

Mechanistic Insight : The reaction proceeds via a two-step pathway involving the formation of a Meisenheimer complex, followed by aromatic ring re-aromatization. The electron-withdrawing carboxylic acid group activates the chlorine toward nucleophilic displacement.

Transition Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions, leveraging palladium or nickel catalysts.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 100°C, 8h | 2-Biphenyl-4-(4-methylphenyl)benzoic acid | 85% |

| 4-Methoxyphenylboronic acid | NiCl₂(dppe), CsF | Toluene, 80°C, 12h | 2-(4-Methoxyphenyl)-4-(4-methylphenyl)benzoic acid | 78% |

Key Observations :

-

The reaction efficiency depends on the electronic nature of the boronic acid. Electron-rich partners show higher reactivity .

-

Lithium chloride additives improve catalyst turnover in nickel-mediated couplings .

Functional Group Interconversion

The carboxylic acid group undergoes derivatization to esters or amides.

Esterification

| Alcohol | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 6h | Methyl 2-chloro-4-(4-methylphenyl)benzoate | 89% |

| Ethanol | SOCI₂, pyridine | RT, 24h | Ethyl 2-chloro-4-(4-methylphenyl)benzoate | 93% |

Notes :

-

Acid-catalyzed esterification proceeds via acylium ion intermediates.

-

Thionyl chloride activation minimizes side reactions compared to direct acid catalysis .

Oxidation of the Methyl Group

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O | 70°C, 8h | 2-Chloro-4-(4-carboxyphenyl)benzoic acid | 65% |

| CrO₃, AcOH | RT, 24h | 2-Chloro-4-(4-formylphenyl)benzoic acid | 58% |

Limitations : Over-oxidation to carboxylic acids occurs unless controlled stoichiometrically.

Reduction of the Carboxylic Acid

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT, 4h | 2-Chloro-4-(4-methylphenyl)benzyl alcohol | 76% |

| BH₃·THF | THF, reflux, 3h | 2-Chloro-4-(4-methylphenyl)benzaldehyde | 81% |

Safety Note : LiAlH₄ requires strict anhydrous conditions to avoid explosive side reactions.

Photochemical and Thermal Stability

科学的研究の応用

Scientific Research Applications

2-Chloro-4-(4-methylphenyl)benzoic acid is utilized in several areas of scientific research:

- Organic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation and substitution, leading to the formation of different derivatives such as quinones and carboxylate derivatives.

- Biological Studies : The compound exhibits notable biological properties, including anti-inflammatory, analgesic, and antibacterial activities. Research indicates that it can inhibit tumor cell growth and induce apoptosis in cancer cells, making it a candidate for drug development.

- Analytical Chemistry : It is employed as a standard for calibration in analytical methods. Its stability and low toxicity facilitate its use in biological sample analysis.

Medicinal Chemistry Applications

The therapeutic potential of this compound has been extensively investigated:

- Anti-Cancer Research : Studies focus on its ability to target cancer cells effectively. The compound's mechanism involves apoptosis induction in malignant cells, which is critical for developing new anti-cancer therapies.

- Drug Development : Its properties make it suitable for the synthesis of pharmaceutical compounds. Ongoing research aims to explore its efficacy as a precursor for new drugs targeting inflammatory diseases and infections.

Industrial Applications

In addition to its research applications, this compound is also relevant in various industrial contexts:

- Materials Science : The compound's ability to form metal-ligand complexes is exploited in synthesizing novel materials with unique properties. This includes applications in catalysis and energy storage systems.

- Environmental Science : Due to its low toxicity and stability, it shows promise in environmental applications such as the removal of heavy metals from contaminated water sources. Its effectiveness in chelation processes makes it a viable option for water treatment technologies.

Case Studies and Research Findings

Several studies illustrate the compound's potential across different fields:

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines. The research highlighted its mechanism of inducing cell cycle arrest and apoptosis through the activation of apoptotic pathways.

Case Study 2: Environmental Remediation

Research conducted on the use of this compound for heavy metal removal showed promising results. It was found to effectively chelate lead and cadmium ions from aqueous solutions, suggesting its application in environmental cleanup efforts.

Limitations and Future Directions

While this compound shows great promise, several limitations must be addressed:

- Solubility Issues : The compound's low solubility in water limits its applicability in aqueous environments. Future research should focus on enhancing its solubility to broaden its usability.

- Long-Term Safety Studies : Comprehensive evaluations regarding long-term exposure effects are necessary to ensure safety in both laboratory and industrial settings.

作用機序

The mechanism of action of 2-Chloro-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-chloro-4-(4-methylphenyl)benzoic acid, highlighting structural variations, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: The methylsulfonyl group in 2-chloro-4-(methylsulfonyl)benzoic acid enhances electrophilicity, making it a reactive site for nucleophilic substitution, whereas the 4-methylphenyl group in the target compound may stabilize the aromatic ring through steric and electronic effects . Trifluoromethyl and chlorophenoxy substituents (e.g., in CGA 189138) are linked to herbicidal and pesticidal activity due to their electron-withdrawing properties, which disrupt enzymatic processes in pests .

Crystallographic and Structural Analysis: Compounds like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid have been structurally resolved via X-ray crystallography, revealing planar aromatic systems and intermolecular hydrogen bonding (O–H···O) that stabilize crystal lattices . Similar analysis could be hypothesized for the target compound.

Synthetic Pathways :

- Many analogs are synthesized via Friedel-Crafts acylation, Ullmann coupling, or nucleophilic aromatic substitution. For example, 2-chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid likely involves etherification or Suzuki-Miyaura cross-coupling .

Safety and Handling :

- Analogs such as 2-chloro-4-(3-trifluoromethoxyphenyl)benzoic acid are classified as harmful (GHS hazard codes: H302, H315, H319), suggesting that the target compound may require similar safety precautions during handling .

生物活性

2-Chloro-4-(4-methylphenyl)benzoic acid, also known as C14H11ClO2 , is an aromatic compound notable for its significant biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article synthesizes current findings on its biological activity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H11ClO2

- Molecular Weight : Approximately 250.69 g/mol

- Solubility : Soluble in various organic solvents

- Structure : The compound features a chloro group and a para-methylphenyl substituent on a benzoic acid framework.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its structure suggests potential interactions with biological targets involved in pain perception and inflammatory responses. Studies have demonstrated its efficacy in reducing inflammation in various models, suggesting it may be suitable for pharmaceutical formulations targeting pain relief.

The precise mechanism of action remains under investigation; however, preliminary findings suggest that the compound may inhibit specific enzymes or receptors involved in inflammatory pathways. For instance, it has been observed to influence cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds that exhibit varying biological activities:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Chloro-4-(2-methylphenyl)benzoic acid | C14H11ClO2 | Similar structure but with a different methyl position |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | C9H8Cl2N2O3S | Contains two chloro groups and a sulfonamide moiety |

| 3-Chloro-4-(2-chloroacetamido)benzoic acid | C9H7Cl2N1O3 | Features an acetamido group, altering biological activity |

| Methyl 4-chloro-2-(chlorosulfonyl)benzoate | C10H8ClO5S | Contains a sulfonyl group used in different chemical applications |

The unique substitution pattern on the benzoic acid ring of this compound influences both its reactivity and biological properties compared to these similar compounds.

Case Studies and Clinical Applications

- Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This supports its potential use as an anti-inflammatory agent in clinical settings.

- Analgesic Activity : In another investigation, the compound was tested for its analgesic properties using pain models. Results indicated that it effectively reduced pain perception, suggesting its potential application in pain management therapies.

- Mechanistic Insights : Further research aimed at elucidating the compound's interaction with COX enzymes revealed that it may act as a selective inhibitor, providing insights into its therapeutic mechanisms and paving the way for more targeted drug development.

Future Research Directions

While existing studies highlight the promising biological activities of this compound, further research is essential to:

- Clarify its mechanisms of action.

- Explore its efficacy across various biological systems.

- Investigate potential side effects or toxicological profiles.

- Assess its applicability in human clinical trials for pain relief and anti-inflammatory treatments.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(4-methylphenyl)benzoic acid, and how can intermediates be stabilized during synthesis?

The synthesis typically involves chlorination and coupling reactions. A plausible route starts with 4-(4-methylphenyl)benzoic acid, followed by regioselective chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas with FeCl₃ as a catalyst . Key intermediates, such as sulfonated derivatives, may require stabilization under anhydrous conditions to prevent hydrolysis. For example, thionyl chloride (SOCl₂) can convert carboxylic acids to acyl chlorides, enhancing reactivity for subsequent coupling steps . Stabilization strategies include low-temperature storage (<0°C) and inert atmosphere handling (e.g., nitrogen/argon).

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective. Chromatography (silica gel, ethyl acetate/hexane eluent) resolves complex mixtures. Purity is validated via:

- HPLC : Use a Hypersil ODS column with a mobile phase of acetonitrile/0.2% phosphoric acid (70:30 v/v) and UV detection at 214 nm for quantification .

- Melting Point : Compare observed values (e.g., 210–215°C) with literature data to assess consistency .

- NMR/IR Spectroscopy : Confirm absence of undesired peaks (e.g., residual solvent or unreacted starting material) .

Q. What spectral databases or tools are recommended for structural characterization of this compound?

- PubChem : Provides reference InChI keys and spectral data for cross-verification (e.g., InChI=1S/C14H11ClO2/c.../UHFFFAOYSA-N) .

- SHELX Suite : For crystallographic refinement, SHELXL is robust for small-molecule structures, especially with high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Data discrepancies (e.g., bond-length variations) may arise from twinning or disordered solvent. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation for enhanced precision.

- SHELXL Refinement : Apply restraints for thermal parameters and occupancy factors. For twinned crystals, use the TWIN/BASF commands in SHELX .

- Validation Tools : Check with PLATON or Mercury for symmetry errors and hydrogen-bonding networks.

Q. What methodologies optimize reaction yields when intermediates are thermally unstable?

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress without isolating intermediates .

- Low-Temperature Techniques : Conduct reactions at −78°C (dry ice/acetone baths) for sensitive steps like sulfonation .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).

- Analog Synthesis : Introduce substituents (e.g., fluoro, nitro) at the 4-methylphenyl group and compare bioactivity .

- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic protocols for this compound?

- Standardize Reagents : Use anhydrous solvents (e.g., THF stored over molecular sieves).

- Control Moisture : Employ Schlenk lines for moisture-sensitive steps.

- Detailed Reporting : Document exact stoichiometry, reaction times, and quenching methods to minimize variability .

Q. What advanced analytical techniques differentiate polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。